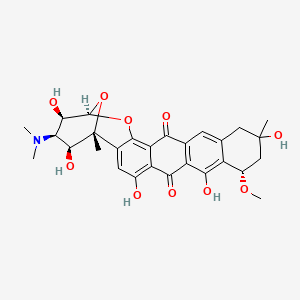
7-Dis-O-methylnogarol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Dis-O-methylnogarol involves several steps, starting with the modification of nogalamycin. The process typically includes the methylation of specific hydroxyl groups on the nogalamycin molecule. This is achieved through the use of methylating agents under controlled conditions to ensure the selective methylation of the desired positions .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required standards for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: 7-Dis-O-methylnogarol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize specific functional groups on the molecule.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce certain functional groups, altering the compound’s properties.
Substitution: Substitution reactions often involve nucleophiles or electrophiles to replace specific atoms or groups within the molecule.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of quinone derivatives, while reduction can lead to the formation of hydroquinone derivatives .
Scientific Research Applications
7-Dis-O-methylnogarol has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of 7-Dis-O-methylnogarol involves its interaction with DNA. The compound intercalates into the DNA helix, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This leads to the inhibition of cell division and induces apoptosis in cancer cells . The primary molecular targets include topoisomerase II, an enzyme crucial for DNA replication and repair .
Comparison with Similar Compounds
Nogalamycin: The parent compound from which 7-Dis-O-methylnogarol is derived.
Daunomycin: Another anthracycline antibiotic with a similar mechanism of action but different structural features.
Uniqueness: this compound is unique due to its specific methylation pattern, which enhances its stability and reduces its cardiotoxicity compared to other anthracyclines . This makes it a promising candidate for further development as a therapeutic agent.
Properties
CAS No. |
64267-47-6 |
|---|---|
Molecular Formula |
C28H31NO10 |
Molecular Weight |
541.5 g/mol |
IUPAC Name |
(1R,10S,21R,22R,23R,24S)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione |
InChI |
InChI=1S/C28H31NO10/c1-27(36)8-10-6-11-16(21(32)15(10)14(9-27)37-5)22(33)17-13(30)7-12-24(18(17)20(11)31)38-26-23(34)19(29(3)4)25(35)28(12,2)39-26/h6-7,14,19,23,25-26,30,32,34-36H,8-9H2,1-5H3/t14-,19-,23+,25-,26+,27?,28+/m0/s1 |
InChI Key |
LWYJUZBXGAFFLP-GHSKUSHPSA-N |
Isomeric SMILES |
C[C@@]12[C@H]([C@H]([C@H]([C@@H](O1)OC3=C4C(=C(C=C23)O)C(=O)C5=C(C4=O)C=C6CC(C[C@@H](C6=C5O)OC)(C)O)O)N(C)C)O |
Canonical SMILES |
CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



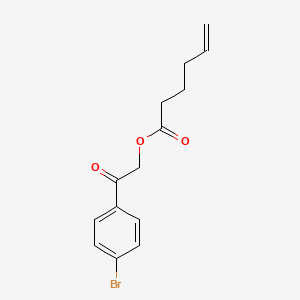
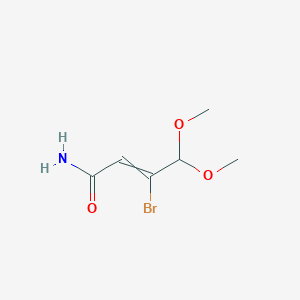
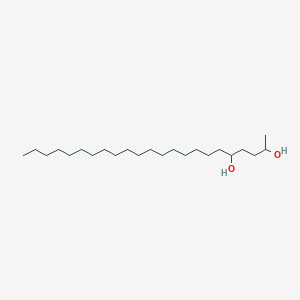
![4-[(1,3-Dithiolan-2-ylidene)amino]phenol](/img/structure/B14502776.png)
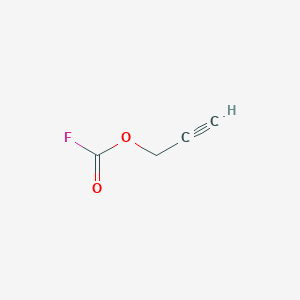
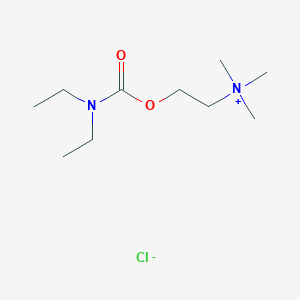
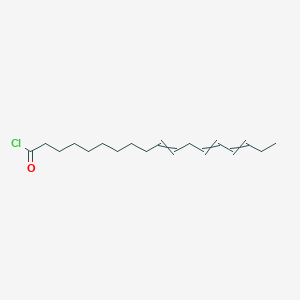
![(2-Chlorophenyl)[5-chloro-2-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B14502815.png)
![2-Methyltriazolo[4,5-d]pyrimidine;hydrochloride](/img/structure/B14502821.png)
![3,4-Dichloro-1-[(2-methyl-5-nitrophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14502829.png)
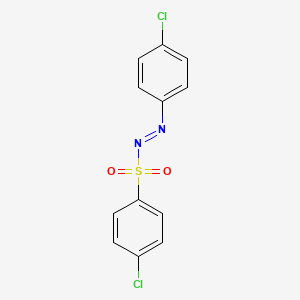
![2-[(4-Chlorophenyl)disulfanyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14502832.png)

